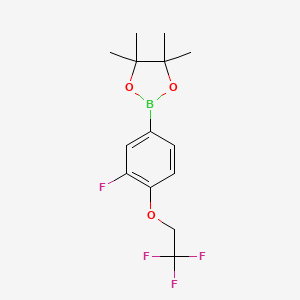
2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BF4O3 and its molecular weight is 320.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule characterized by its unique structure and potential biological applications. With a molecular formula of C14H17BF4O3 and a molecular weight of approximately 320.09 g/mol , this compound has garnered interest in medicinal chemistry due to its fluorinated groups and dioxaborolane moiety.
The structure of this compound includes a phenyl ring substituted with a fluorine atom and a trifluoroethoxy group. The dioxaborolane moiety contributes to its chemical reactivity, making it suitable for various applications in organic synthesis and biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BF4O3 |
| Molecular Weight | 320.09 g/mol |
| CAS Number | 1689510-38-0 |
| Purity | >95% |
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential mechanisms and applications:
- Anticancer Activity : Initial studies indicate that compounds with similar dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The presence of fluorinated groups may enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as an anticancer agent.
- Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with biological macromolecules such as enzymes and proteins. Studies have shown that boron-containing compounds can act as enzyme inhibitors, which may be applicable in drug design for diseases involving dysregulated enzyme activity.
- Fluorine's Role in Biological Systems : The incorporation of fluorine atoms is known to influence the pharmacokinetics of drugs by improving their binding affinity to biological targets. This characteristic is particularly valuable in the development of pharmaceuticals where selectivity and potency are crucial.
Case Studies
Several studies have explored similar compounds with notable findings:
- Study on Boron Compounds : A study published in Molecules examined the interaction of boron-containing compounds with cancer cell lines. It was found that specific structural modifications could enhance the cytotoxicity against breast cancer cells (MDPI) .
- Fluorinated Drug Development : Research conducted on fluorinated analogs demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. These findings support the hypothesis that this compound may exhibit similar benefits (LGC Standards) .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules through coordination bonds involving the boron atom. This interaction can lead to alterations in enzyme activity or cellular signaling pathways.
Table: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Boron coordination affecting enzyme function |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Enhanced Binding Affinity | Improved interaction with biological receptors |
特性
IUPAC Name |
2-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)9-5-6-11(10(16)7-9)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOGBYGUSTXBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














